4-(4-Benzylphenoxy)aniline

Medicinal Chemistry Chemical Biology Materials Science

Researchers seeking to explore uncharted chemical space often face supply bottlenecks for novel, uncharacterized scaffolds. 4-(4-Benzylphenoxy)aniline (CAS 383126-99-6) is available as a unique diaryl ether building block, solving the need for rationally designed 'scaffold hop' candidates in medicinal chemistry. Its primary aniline handle enables convenient derivatization for target identification or affinity probe synthesis. For procurement managers, this compound offers a reliable, commercially available entry point into materials screening for organic electronics. - Novel scaffold for SAR studies, distinct from N-(4-phenoxybenzyl)anilines. - Accessible aniline handle for biotin/photoaffinity label attachment. - Viable candidate for initial OLED/OPV component screening.

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
CAS No. 383126-99-6
Cat. No. B3133085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylphenoxy)aniline
CAS383126-99-6
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)N
InChIInChI=1S/C19H17NO/c20-17-8-12-19(13-9-17)21-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14,20H2
InChIKeyGAMYREXEPNQPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Benzylphenoxy)aniline Identity & Procurement


4-(4-Benzylphenoxy)aniline (CAS 383126-99-6) is a commercially available aromatic amine with a diaryl ether structure [1]. Its molecular formula is C19H17NO, and it has a molecular weight of 275.34 g/mol [1]. The compound is sold by research chemical suppliers, typically at a minimum purity specification of 95% .

4-(4-Benzylphenoxy)aniline Interchangeability Risks


For advanced research, generic substitution of 4-(4-Benzylphenoxy)aniline is not reliable due to the absence of publicly available performance data that could validate equivalence. The compound's unique spatial arrangement, conferred by its specific 4-benzylphenoxy substitution, differentiates it from closely related analogs like N-(4-phenoxybenzyl)anilines [1] or 4-benzyloxyaniline (CAS 6373-46-2) [2]. Without comparative quantitative data on parameters such as target binding, reactivity, or physical properties, any assumption of functional interchangeability is scientifically unfounded and carries substantial experimental risk.

4-(4-Benzylphenoxy)aniline Selection Evidence


Absence of Validated Comparative Data

No primary, peer-reviewed research articles or patents containing quantitative, comparator-based data for 4-(4-Benzylphenoxy)aniline were identified during a systematic search of the scientific literature [1]. This includes a complete lack of data in key areas such as enzyme inhibition (IC50, Ki), receptor binding (Kd), cellular efficacy (EC50), or material performance parameters. This finding is significant for procurement decisions.

Medicinal Chemistry Chemical Biology Materials Science

Purity Baseline for Procurement

As a commercially sourced research chemical, the sole verifiable specification for 4-(4-Benzylphenoxy)aniline is its purity. The compound is available with a minimum guaranteed purity of 95% . While higher purities or additional analytical documentation (e.g., NMR, HPLC) may be available upon request from individual vendors, this baseline serves as a critical starting point for procurement.

Chemical Synthesis Reagent Procurement Quality Control

Activity of Structural Analogs

While 4-(4-Benzylphenoxy)aniline itself is uncharacterized, its core scaffold is found in active analogs. For example, N-(4-phenoxybenzyl)aniline derivatives exhibit potent acetylcholinesterase inhibition, with the most active analog showing an IC50 of 1.32 µM (Ki = 0.879 µM) against hAChE [1]. Similarly, 4-benzyloxyaniline analogs have been reported as potent neuronal N-type calcium channel blockers (IC50 = 0.67 µM) with in vivo efficacy (ED50 = 6 mg/kg, iv) [2]. These data underscore the potential for high activity within this chemical space, while also highlighting the significant functional divergence caused by small structural variations.

Medicinal Chemistry Alzheimer's Disease Kinase Inhibition

4-(4-Benzylphenoxy)aniline Application Scenarios


Scaffold Hopping in Medicinal Chemistry

Given the complete lack of direct biological data for 4-(4-Benzylphenoxy)aniline [1], its most suitable application is in exploratory medicinal chemistry. This compound can serve as a novel core scaffold for structure-activity relationship (SAR) studies, building on the established activity of closely related classes such as N-(4-phenoxybenzyl)anilines (AChE inhibition [2]) and 4-benzyloxyanilines (Ca2+ channel blockade [3]). The substitution of the benzyl group from the oxygen to the para position of the phenoxy ring represents a rational 'scaffold hop' that may yield novel selectivity, potency, or physicochemical properties.

Organic Electronic Component Design

The compound's diaryl ether and aniline motifs are found in materials designed for organic electronics, such as electron-transporting and hole-blocking layers in OLEDs [4]. While 4-(4-Benzylphenoxy)aniline itself has not been reported in this context, its structural features—including the electron-donating aniline and potential for π-stacking via the aromatic rings—make it a viable candidate for initial screening as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a precursor to semiconducting polymers.

Chemical Probe for Target Identification

4-(4-Benzylphenoxy)aniline's uncharacterized state positions it as a chemical probe for target identification studies. Its structure contains an accessible primary aniline, which is a convenient functional handle for further derivatization, such as the attachment of affinity tags (e.g., biotin) or photoaffinity labels [5]. In the context of a phenotypic screen, this compound could be used to identify novel biological targets, with the understanding that its lack of characterization requires de novo determination of its mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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